1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride
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Overview
Description
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,3,5,6-tetrafluorophenol with appropriate reagents to introduce the morpholine ring and the prop-1-enyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atoms and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluoroterephthalonitrile
- 2,3,5,6-Tetrafluorophenol
Uniqueness
Compared to similar compounds, 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride stands out due to its unique combination of fluorine atoms and the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4NO3.ClH/c1-13(27)14-4-6-15(7-5-14)29-21-19(24)17(22)16(18(23)20(21)25)3-2-8-26-9-11-28-12-10-26;/h2-7H,8-12H2,1H3;1H/b3-2+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDWCUOXQZCED-SQQVDAMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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